

# Application Note: Comprehensive Characterization of 4-Methylcycloheptanone

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## Compound of Interest

Compound Name: 4-Methylcycloheptanone

CAS No.: 5452-36-8

Cat. No.: B1656831

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## Abstract & Introduction

**4-Methylcycloheptanone** (CAS 5452-36-8) is a valuable intermediate in the synthesis of complex pharmaceutical scaffolds and fragrance compounds. Unlike its six-membered analog, **4-methylcycloheptanone** possesses a chiral center at the C4 position due to the asymmetry inherent in substituting an odd-numbered ring at this location. This chirality, combined with the conformational flexibility of the cycloheptane ring (pseudorotation), presents unique analytical challenges.

This guide details a multi-modal characterization workflow. We move beyond basic identification to establish a self-validating protocol that confirms regiochemistry (distinguishing 4-methyl from 2- or 3-methyl isomers) and quantifies enantiomeric excess (ee).

## Physicochemical Profile

Property	Value / Characteristic	Notes
	C	
Molecular Formula	H	MW: 126.20 g/mol
	O	
Boiling Point	~180–185 °C (Predicted)	Higher than cyclohexanone analogs due to ring size.
Chirality	Yes (C4 center)	Exists as (R) and (S) enantiomers.[1]
Solubility	Organic solvents (EtOH, DCM, Hexane)	Immiscible in water.
Appearance	Colorless to pale yellow liquid	Distinctive cyclic ketone odor.

## Method 1: Structural Confirmation (NMR & IR)

Objective: To unambiguously confirm the position of the methyl substituent and the integrity of the seven-membered ring.

### Infrared Spectroscopy (FT-IR)

The carbonyl stretching frequency is a sensitive indicator of ring size (bond angle strain).

- Protocol: Neat liquid film on ATR (Attenuated Total Reflectance) crystal (ZnSe or Diamond).
- Diagnostic Signal: Look for the C=O stretch at 1698–1705 cm<sup>-1</sup>.
  - Note: This is lower than cyclopentanone (~1745 cm<sup>-1</sup>) and cyclohexanone (~1715 cm<sup>-1</sup>) due to the reduced angle strain in the seven-membered ring (closer to acyclic ketones).
- Secondary Signals: C-H stretches (sp<sup>3</sup>)

) at 2850–2960 cm

; skeletal vibrations for cycloheptane ring ~1450 cm

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## Nuclear Magnetic Resonance (NMR)

The lack of symmetry in **4-methylcycloheptanone** (unlike 4-methylcyclohexanone) results in a complex spectrum where all ring carbons are chemically non-equivalent.

Experimental Protocol:

- Solvent: CDCl<sub>3</sub>

(Chloroform-d) with 0.03% TMS.

- Concentration: 10-15 mg in 0.6 mL.

- Experiments:

<sup>1</sup>H,

<sup>13</sup>C{<sup>1</sup>H}, DEPT-135, COSY, HSQC.

Data Interpretation Logic:

- Methyl Group (

H): A doublet (d) around 0.9–1.0 ppm. The splitting confirms it is attached to a CH (methine), not a quaternary carbon.

- Alpha-Protons (

H): The protons at C2 and C7 (adjacent to C=O) will appear deshielded at 2.3–2.6 ppm.

- Differentiation: In **4-methylcycloheptanone**, the path from C1 to C4 is 3 bonds; the path from C1 to C4 via C7 is 4 bonds. This asymmetry makes the C2 and C7 protons chemically distinct (diastereotopic), often appearing as complex multiplets rather than a clean triplet.

- Carbonyl Carbon (

C): Signal at ~212–215 ppm.

- Symmetry Check (

C): You should observe 8 distinct carbon signals.

- Contrast: 4-Methylcyclohexanone (achiral, symmetric plane) would show only 5 distinct carbon signals. Counting

C peaks is the fastest way to verify the ring size and substitution pattern.

## Method 2: Mass Spectrometry & Impurity Profiling

Objective: To confirm molecular weight and identify common synthetic byproducts (e.g., alcohols from incomplete oxidation, isomers).

Instrument: GC-MS (Single Quadrupole) with EI source (70 eV). Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25  $\mu$ m film).

Fragmentation Logic (EI Spectrum):

- Molecular Ion (M

): Small but visible peak at  $m/z$  126.

- Alpha-Cleavage: The primary fragmentation pathway for cyclic ketones.

- Cleavage adjacent to C=O opens the ring.
- Subsequent McLafferty-like rearrangements or loss of alkyl radicals.

- Base Peak: Often  $m/z$  55 or  $m/z$  83 (characteristic of cycloalkyl fragments).

- Diagnostic Loss: Loss of methyl radical ( $M-15 = 111$ ) is observed but usually less intense than ring-opening fragments.

Impurity Markers:

- m/z 128: Indicates 4-methylcycloheptanol (incomplete oxidation precursor).
- m/z 110: Indicates methylcycloheptene (dehydration product).

## Method 3: Enantioselective Analysis (Chiral GC)

Objective: To separate and quantify the (R) and (S) enantiomers. This is critical if the molecule is used as a chiral building block.

Challenge: Enantiomers have identical boiling points and achiral indices. Separation requires a Chiral Stationary Phase (CSP).[1]

### Protocol: Chiral Gas Chromatography[1]

- Column: Beta-DEX 225 or Cyclosil-B (25-30 m).
  - Mechanism:[2][3][4][5] Derivatized
    - cyclodextrins form inclusion complexes. The methyl group on the flexible 7-ring interacts differentially with the cyclodextrin cavity based on stereochemistry.
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Oven Program:
  - Start at 80 °C (hold 1 min).
  - Ramp 2 °C/min to 130 °C (slow ramp essential for resolution).
  - Ramp 20 °C/min to 200 °C (bake out).
- Detection: FID (250 °C).

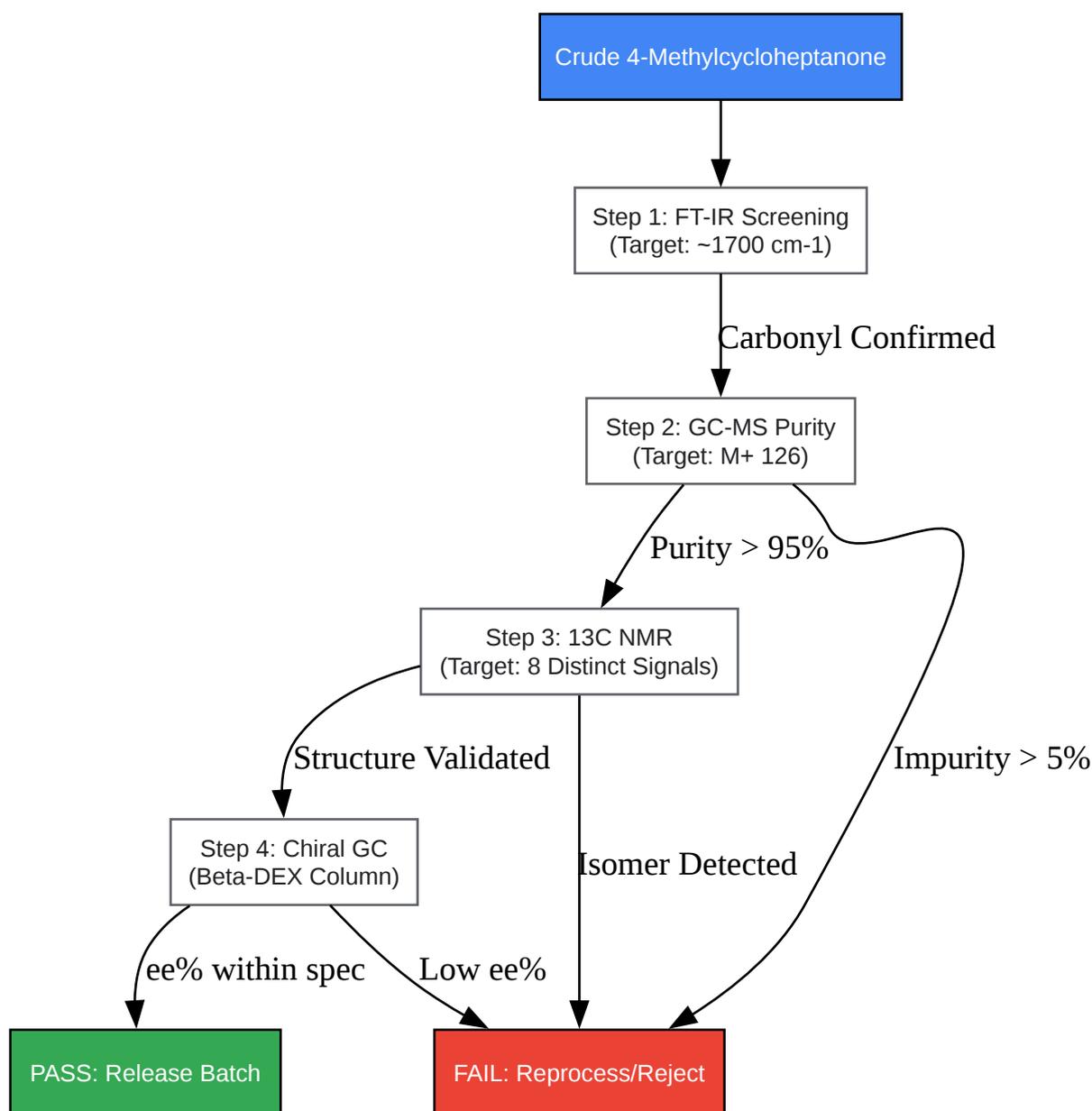
Validation Criteria:

- Resolution ( ): Must be > 1.5 for baseline separation.

- Racemic Standard: Inject a racemic mixture first to establish retention times for both enantiomers.
- Elution Order: typically determined by injecting a standard of known configuration (if available) or inferred from analogous reaction kinetics.

## Analytical Workflow Diagram

The following diagram illustrates the decision tree for characterizing a batch of **4-Methylcycloheptanone**.



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Caption: Logical workflow for the sequential characterization and release of **4-Methylcycloheptanone** batches.

## References

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